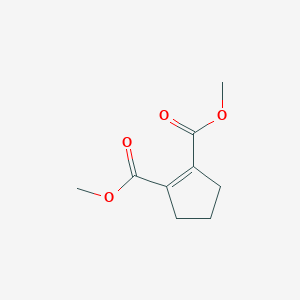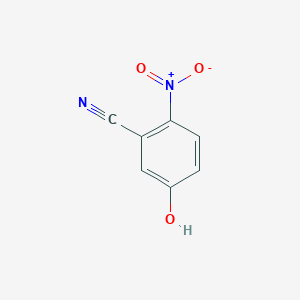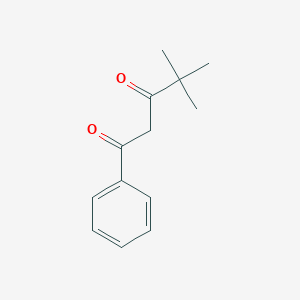
4,4-Dimethyl-1-phenylpentan-1,3-dion
Übersicht
Beschreibung
4,4-Dimethyl-1-phenylpentane-1,3-dione is an organic compound with the molecular formula C13H16O2. It is a clear, colorless liquid or viscous liquid with a refractive index of 1.5590-1.5620 at 20°C . This compound is part of the complex ketones family and is used primarily for research purposes .
Wissenschaftliche Forschungsanwendungen
4,4-Dimethyl-1-phenylpentane-1,3-dione is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a standard for analytical methods.
Biology: In studies involving enzyme reactions and metabolic pathways.
Industry: Used in the production of specialized chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1-phenylpentane-1,3-dione typically involves the reaction of 4,4-dimethyl-1-phenylpentane with a suitable oxidizing agent. The reaction conditions often include a controlled temperature environment and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but it is generally produced in small quantities for research purposes. The production process involves stringent quality control measures to ensure the purity and consistency of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Dimethyl-1-phenylpentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Catalysts such as palladium or platinum, specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Wirkmechanismus
The mechanism of action of 4,4-Dimethyl-1-phenylpentane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes and biochemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4-Dimethyl-2-phenylpentane-1,3-dione
- 4,4-Dimethyl-1-phenylbutane-1,3-dione
- 4,4-Dimethyl-1-phenylhexane-1,3-dione
Uniqueness
4,4-Dimethyl-1-phenylpentane-1,3-dione is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its applications in research and industry highlight its versatility and importance in various scientific fields .
Eigenschaften
IUPAC Name |
4,4-dimethyl-1-phenylpentane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-13(2,3)12(15)9-11(14)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORVLKADAZQYRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343478 | |
| Record name | 4,4-dimethyl-1-phenylpentane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13988-67-5 | |
| Record name | 4,4-Dimethyl-1-phenyl-1,3-pentanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13988-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4-dimethyl-1-phenylpentane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 4,4-Dimethyl-1-phenylpentane-1,3-dione utilized in the synthesis of 2-(tert-butyl)-4-phenyloxetane?
A1: 4,4-Dimethyl-1-phenylpentane-1,3-dione serves as the crucial starting point for synthesizing the geometric isomers of 2-(tert-butyl)-4-phenyloxetane. [] The synthesis involves a two-step process:
- Cyclization: These diols undergo stereospecific cyclization to yield the respective cis and trans isomers of 2-(tert-butyl)-4-phenyloxetane. [] This reaction sequence highlights the versatility of 4,4-Dimethyl-1-phenylpentane-1,3-dione as a precursor in organic synthesis.
Q2: What spectroscopic techniques were employed to characterize the synthesized 2-(tert-butyl)-4-phenyloxetane isomers?
A2: Following separation by column chromatography, the newly synthesized 2-(tert-butyl)-4-phenyloxetane isomers were comprehensively characterized using various spectroscopic techniques. [] While the specific techniques are not named in the abstract, researchers likely employed methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structures and purity of the synthesized oxetane isomers.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
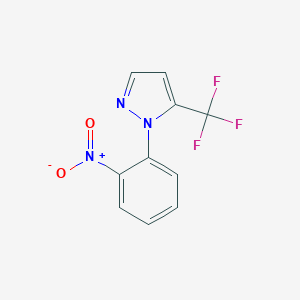



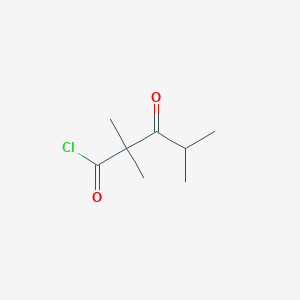



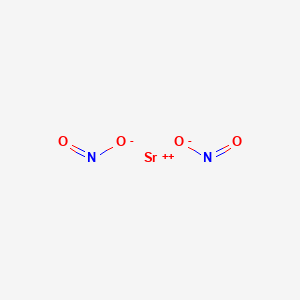


![5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B88410.png)
